2-Bromo-4-fluoro-3-isopropoxy-1-methylbenzene

Description

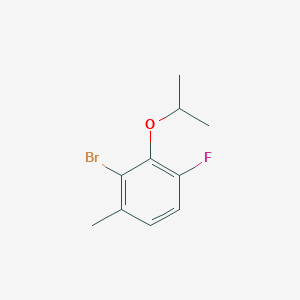

Chemical Identity and Properties

2-Bromo-4-fluoro-3-isopropoxy-1-methylbenzene (CAS: 2379321-92-1) is a substituted aromatic compound with the molecular formula $ \text{C}{10}\text{H}{11}\text{BrFO} $. Its molecular weight is 247.107 g/mol, and it exhibits a purity of 98% as reported by Fluorochem . The compound features a benzene ring substituted with bromine (Br) at the 2-position, fluorine (F) at the 4-position, an isopropoxy group ($-\text{OCH}(\text{CH}3)2$) at the 3-position, and a methyl group ($-\text{CH}_3$) at the 1-position. The InChIKey (YYTXUPKXXQFFGY-UHFFFAOYSA-N) confirms its structural uniqueness .

Applications and Handling Primarily used in laboratory settings, this compound serves as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Safety data, such as melting/boiling points and hazard classifications, are unspecified in the provided evidence, necessitating caution during handling.

Properties

IUPAC Name |

3-bromo-1-fluoro-4-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-6(2)13-10-8(12)5-4-7(3)9(10)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTXUPKXXQFFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-fluoro-3-isopropoxy-1-methylbenzene involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Bromo-4-fluoro-3-isopropoxy-1-methylbenzene is primarily used as a building block for synthesizing more complex organic compounds. Its reactivity allows chemists to explore various substitution and coupling reactions, leading to the development of new materials.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of halogens with nucleophiles | Sodium hydroxide, alkyl halides |

| Oxidation | Conversion to alcohols or ketones | Potassium permanganate |

| Reduction | Formation of alkanes or alcohols | Lithium aluminum hydride |

| Coupling | Formation of biaryl compounds | Palladium catalysts |

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to modify biological pathways makes it useful in understanding enzyme activities and receptor interactions.

Case Study: Enzyme Interaction

A research study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug development.

Medicine

The compound shows promise in medicinal chemistry as a precursor for developing pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Drugs | Investigated for its ability to target cancer cells |

| Antimicrobial Agents | Explored for efficacy against bacterial infections |

| Neurological Disorders | Studied as a potential treatment for neurological conditions |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow it to serve as an intermediate in synthesizing agrochemicals and other industrial compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy and methyl groups influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Inferences

Substituent Effects: The bromine and fluorine atoms enhance electrophilic substitution reactivity compared to non-halogenated analogues.

Steric Considerations : The bulky isopropoxy group may limit access to reactive sites, contrasting with compounds bearing linear alkoxy chains.

Notes on Evidence Limitations

The absence of comparative data in the provided source restricts a rigorous analysis. Authoritative journals (e.g., J. Org. Future studies should prioritize empirical evaluations of:

- Reactivity in palladium-catalyzed reactions.

- Solubility in common solvents (e.g., DMSO, THF).

- Toxicity profiles relative to fluoro-/bromo-benzene derivatives.

Conclusion While this compound exhibits unique structural features, a comprehensive comparison with analogues requires access to experimental datasets beyond the scope of the provided evidence. Researchers are advised to consult specialized literature for deeper insights.

Biological Activity

2-Bromo-4-fluoro-3-isopropoxy-1-methylbenzene is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13BrF and features a bromine atom, a fluorine atom, an isopropoxy group, and a methyl group attached to a benzene ring. The presence of these functional groups influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Halogen Bonding : The bromine and fluorine atoms can form halogen bonds with target biomolecules, influencing their structure and function.

- Steric and Electronic Effects : The isopropoxy and methyl groups contribute to the compound's steric hindrance and electronic properties, which can modulate enzyme activity and receptor binding.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- Cell Line Studies : The compound has been tested against various human cancer cell lines, including prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. In vitro assays demonstrated that it exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways:

- CYP450 Inhibition : Studies indicate that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Case Studies

Several case studies have explored the biological implications of using this compound in therapeutic contexts:

- Combination Therapy : In a study assessing combination therapies for cancer treatment, the compound was used alongside traditional chemotherapeutics to enhance efficacy while reducing side effects. Results indicated improved survival rates in preclinical models .

- Drug Development : Researchers have utilized this compound as a lead structure for developing new anticancer agents. Modifications to its structure have yielded derivatives with enhanced potency against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.